

Spectral Analysis of 1,1-Dimethylguanidine Sulfate: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dimethylguanidine sulfate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for **1,1-Dimethylguanidine sulfate**. The information is compiled from various spectroscopic databases and scientific literature to aid researchers in compound identification, characterization, and quality control. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The following sections summarize the key spectral data for **1,1-Dimethylguanidine sulfate** and its closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **1,1-Dimethylguanidine sulfate**. The proton (^1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

^1H NMR Data

While a definitive ^1H NMR spectrum for the sulfate salt is not readily available in the public domain, data for the related N,N-dimethylguanidine indicates a singlet for the methyl protons.

The exact chemical shift in the sulfate salt would be dependent on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum of **1,1-Dimethylguanidine sulfate** has been parameterized in D₂O.[1] Data from related compounds, such as 1,1-dimethylguanidinium triphenyltin sulphate, provides consistent chemical shifts.[2]

Assignment	Chemical Shift (δ) in ppm	Reference Compound
Guanidinium Carbon (C=N)	~156	1,1-dimethylguanidinium triphenyltin sulphate[2]
Methyl Carbons (N-CH ₃)	~38	1,1-dimethylguanidinium triphenyltin sulphate[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in **1,1-Dimethylguanidine sulfate** by measuring the absorption of infrared radiation. The spectrum for N,N-Dimethylguanidine is typically acquired using a KBr wafer technique.[3]

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Reference Compound
3371	N-H Stretch	Strong	1,1-dimethylguanidinium triphenyltin sulphate[2]
3169	N-H Stretch	Strong	1,1-dimethylguanidinium triphenyltin sulphate[2]
1652	N-H Bend	Strong	1,1-dimethylguanidinium triphenyltin sulphate[2]
1640	N-H Bend	Strong	1,1-dimethylguanidinium triphenyltin sulphate[2]
1545	C=N Stretch	Medium	1,1-dimethylguanidinium triphenyltin sulphate[2]
1108	SO ₄ ²⁻ Asymmetric Stretch	Very Strong	1,1-dimethylguanidinium triphenyltin sulphate[2]
616	SO ₄ ²⁻ Asymmetric Bend	Strong	1,1-dimethylguanidinium triphenyltin sulphate[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the compound. For **1,1-Dimethylguanidine sulfate**, the molecular weight is 272.33 g/mol .[3][4] A mass spectrum for the sulfate salt is not readily available; however, the mass spectrum of the free base, N,N-Dimethylguanidine, has been documented.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragments (m/z) of Free Base
1,1-Dimethylguanidine Sulfate	$C_6H_{18}N_6 \cdot H_2SO_4$	272.33[3][4]	Not available
N,N-Dimethylguanidine (Free Base)	$C_3H_9N_3$	87.12	87, 44, 43

Experimental Protocols

The following protocols are based on standard laboratory procedures and information gathered from spectroscopic databases.

NMR Spectroscopy

A representative protocol for obtaining the ^{13}C NMR spectrum of **1,1-Dimethylguanidine sulfate** is as follows:

- **Sample Preparation:** A sufficient amount of **1,1-Dimethylguanidine sulfate** is dissolved in Deuterium Oxide (D_2O) to form a solution of appropriate concentration.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., Bruker Avance series) is used.
- **Data Acquisition:**
 - The ^{13}C NMR spectrum is acquired at a frequency of 62.90 MHz.
 - A solid-state NMR experiment may be conducted with a 4 mm rotor at a spinning rate of 4000 Hz.[2]
 - Adamantane can be used as an external standard for chemical shift referencing.[2]
 - A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum.

IR Spectroscopy (KBr Pellet Method)

The FTIR spectrum is typically obtained using the KBr pellet method:[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Sample Preparation:
 - Approximately 1-2 mg of **1,1-Dimethylguanidine sulfate** is finely ground in an agate mortar.
 - This is then mixed with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
 - The mixture is further ground to ensure homogeneity.
- Pellet Formation:
 - The mixture is transferred to a pellet die.
 - The die is placed in a hydraulic press and compressed under high pressure (typically several tons) to form a thin, transparent pellet.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of a pure KBr pellet is first recorded.
 - The sample pellet is then placed in the sample holder, and the spectrum is recorded over the appropriate mid-IR range (e.g., 4000-400 cm^{-1}).
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (Electrospray Ionization)

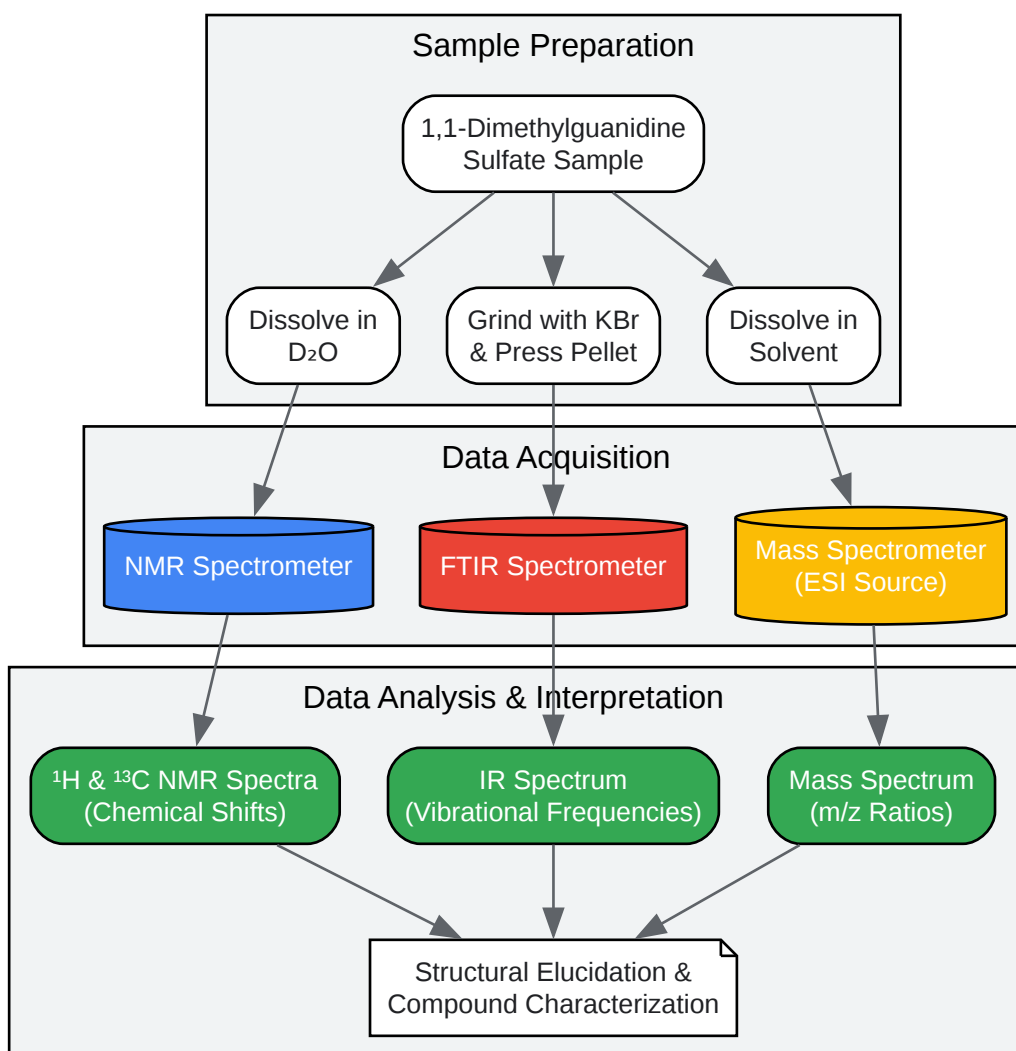
A plausible method for the analysis of **1,1-Dimethylguanidine sulfate** by mass spectrometry would utilize electrospray ionization (ESI), which is a soft ionization technique suitable for ionic compounds.

- Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and methanol, to a low concentration (e.g., in the μM range).

- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
- Data Acquisition:
 - The sample solution is introduced into the ESI source at a low flow rate.
 - A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.
 - The solvent evaporates, leading to the formation of gas-phase ions.
 - The mass spectrum is recorded, likely showing the $[M-HSO_4]^+$ ion corresponding to the protonated 1,1-Dimethylguanidine cation and potentially the $[M+H]^+$ ion of the entire salt complex in the positive ion mode. In the negative ion mode, the HSO_4^- ion would be observed.
- Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratios of the detected ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound such as **1,1-Dimethylguanidine sulfate**.



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Caption: Workflow for Spectroscopic Analysis.

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